Fmoc-PEG5-NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers, specifically designed for use in bioconjugation and drug delivery applications. This compound features a fluorenylmethyloxycarbonyl (Fmoc) group, a PEG chain with five ethylene glycol units, and a tert-butoxycarbonyl (Boc) protected amine. The Fmoc group serves as a protective moiety for the amine during synthesis, while the PEG chain enhances solubility and biocompatibility. The Boc group protects the terminal amine until it is required for further reactions, making this compound versatile in various chemical and biological contexts .
Fmoc-PEG5-NHBoc is primarily utilized in the synthesis of proteolysis-targeting chimeras (PROTACs), which are engineered to degrade specific proteins by recruiting them to the ubiquitin-proteasome system. In biological research, this compound is pivotal for creating bioconjugates with proteins, antibodies, and peptides. These bioconjugates are valuable for applications in drug delivery systems, diagnostic imaging, and therapeutic interventions .
The synthesis of Fmoc-PEG5-NHBoc typically involves several key steps:
These methods enable the production of high-purity Fmoc-PEG5-NHBoc suitable for various applications.
Fmoc-PEG5-NHBoc has diverse applications across multiple fields:
Research has demonstrated that Fmoc-PEG5-NHBoc can facilitate interactions between therapeutic agents and target biomolecules. Its role as a linker allows for the effective delivery of drugs while maintaining their activity. Studies on similar compounds have shown that modifications to the linker can significantly affect pharmacokinetics and biodistribution, underscoring the importance of careful design in drug development .
Fmoc-PEG5-NHBoc stands out due to its balanced PEG chain length that optimizes solubility and flexibility for various applications. The combination of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a highly versatile tool in chemical and biological research compared to its analogs .
Orthogonal protecting groups are indispensable for synthesizing bifunctional PEG linkers like Fmoc-PEG5-NHBoc, where independent manipulation of amine and carboxyl termini is required. The Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups exhibit complementary cleavage mechanisms:
This orthogonality permits sequential deprotection, enabling selective conjugation of E3 ubiquitin ligase ligands and target protein binders in PROTAC synthesis. For example, the Fmoc group can first be removed to expose the amine for ligase ligand attachment, followed by Boc cleavage to free the carboxyl group for target protein coupling. The PEG5 spacer provides a 20.3 Å chain (calculated using 3.8 Å per ethylene glycol unit), optimizing distance between functional domains while maintaining aqueous solubility (>50 mg/mL in water).
Table 1: Orthogonal Deprotection Conditions for Fmoc-PEG5-NHBoc
| Protecting Group | Cleavage Agent | Reaction Time | Compatibility |
|---|---|---|---|
| Fmoc | 20% piperidine/DMF | 30 min | Stable to acids, photolysis |
| Boc | 50% TFA/DCM | 1 hr | Stable to bases, nucleophiles |
The Fmoc/Boc protection system emerged from three decades of iterative improvements in solid-phase peptide synthesis (SPPS):
A key innovation was the synthesis of Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate), which allowed efficient amine protection under aqueous conditions—critical for preserving PEG integrity during linker functionalization.
The PEG5 chain in Fmoc-PEG5-NHBoc occupies a strategic position in the PEG linker continuum:
Table 2: Comparative Analysis of PEG Linker Lengths
| PEG Units | Length (Å) | Hydrodynamic Radius (nm) | Applications |
|---|---|---|---|
| PEG3 | 11.4 | 0.9 | Small molecule conjugates |
| PEG5 | 20.3 | 1.5 | PROTACs, peptide-drug conjugates |
| PEG12 | 48.7 | 3.2 | Protein PEGylation, biosensors |
At 20.3 Å, PEG5 balances steric flexibility and conformational restriction:
The Boc-protected amine terminus further enables pH-controlled release in endosomal compartments (pH 5.0–6.5), where TFA-like conditions trigger cleavage without damaging acid-sensitive cargo.
Solid-phase peptide synthesis represents the most widely employed methodology for incorporating polyethylene glycol linkers into peptide architectures, with fluorenylmethyloxycarbonyl-polyethylene glycol pentamer-tert-butoxycarbonyl (Fmoc-PEG5-NHBoc) serving as a critical building block for bioconjugation applications [1] [3]. The integration of pentaethylene glycol units into peptide sequences requires specialized protocols that address the unique physicochemical properties of these hydrophilic spacers [5] [6]. Contemporary solid-phase methodologies utilize automated synthesizers equipped with microwave heating capabilities to enhance coupling efficiency and minimize aggregation-related side reactions [20] [21].
The implementation of polyethylene glycol-containing building blocks in solid-phase synthesis necessitates careful consideration of resin selection, with ChemMatrix resins demonstrating superior performance for long-chain polyethylene glycol incorporation [46] [50]. These 100% polyethylene glycol-based resins provide enhanced solvation properties and chemical stability compared to traditional polystyrene-based supports [46]. Loading capacities for Fmoc-PEG5-NHBoc typically range from 0.2 to 0.6 millimoles per gram of resin, depending on the specific resin architecture and synthesis conditions [9] [20].
The deprotection kinetics of fluorenylmethyloxycarbonyl groups in polyethylene glycol-containing systems exhibit distinct characteristics compared to conventional amino acid residues [17] [18]. Piperidine-mediated fluorenylmethyloxycarbonyl removal follows a two-step mechanism involving base-catalyzed beta-elimination to form dibenzofulvene and carbon dioxide, followed by nucleophilic scavenging of the reactive dibenzofulvene intermediate [5] [17]. In polyethylene glycol-rich environments, the deprotection half-life extends from the typical 6 seconds observed in standard dimethylformamide solutions to approximately 15-20 seconds due to altered solvation dynamics [5] [18].
Kinetic studies demonstrate that polyethylene glycol chains create a more hydrated microenvironment around the fluorenylmethyloxycarbonyl protecting group, leading to decreased accessibility of the piperidine base [19] [20]. Temperature optimization proves critical, with elevated temperatures of 80-90°C enabling complete deprotection within 2-5 minutes using reduced piperidine concentrations of 5-10% [20]. Alternative deprotection bases, including pyrrolidine and 4-methylpiperidine, have shown enhanced performance in polyethylene glycol-containing systems, with pyrrolidine demonstrating particularly favorable kinetics in low-polarity solvent mixtures [17] [18].
| Deprotection Base | Concentration (%) | Time (minutes) | Temperature (°C) | Conversion (%) |
|---|---|---|---|---|
| Piperidine | 20 | 10 | 25 | 95 [17] |
| Piperidine | 20 | 5 | 80 | 98 [20] |
| Pyrrolidine | 20 | 8 | 25 | 96 [17] |
| 4-Methylpiperidine | 20 | 7 | 25 | 94 [18] |
Solvent selection plays a pivotal role in achieving efficient incorporation of pentaethylene glycol linkers during solid-phase peptide synthesis [11] [43]. Traditional dimethylformamide-based protocols often result in inadequate solvation of growing polyethylene glycol-peptide chains, leading to aggregation and reduced coupling efficiency [11] [44]. N-methylpyrrolidone demonstrates superior solvation properties for polyethylene glycol-containing sequences, with improved swelling characteristics and enhanced reagent accessibility [11] [44].
Binary solvent mixtures have emerged as optimal solutions for long-chain polyethylene glycol incorporation, with dimethyl sulfoxide-ethyl acetate combinations showing particular promise [17] [43]. The 1:9 dimethyl sulfoxide to ethyl acetate ratio provides balanced polarity that maintains resin swelling while preventing polyethylene glycol chain aggregation [17]. Tetrahydrofuran and acetonitrile represent environmentally friendlier alternatives that yield higher crude purities compared to dimethylformamide in polyethylene glycol-rich sequences [11] [43].
Specialized protocols for ChemMatrix resins utilize mixed solvent systems incorporating N-butylpyrrolidinone and 2-methyltetrahydrofuran in ratios optimized for specific polyethylene glycol chain lengths [45] [49]. These green chemistry approaches reduce environmental impact while maintaining synthetic efficiency [45]. Temperature control during coupling reactions proves essential, with optimal conditions ranging from 60-75°C for efficient amide bond formation in polyethylene glycol-containing systems [20] [35].
| Solvent System | Ratio | Coupling Time (min) | Temperature (°C) | Crude Purity (%) |
|---|---|---|---|---|
| Dimethylformamide | 100 | 60 | 25 | 78 [43] |
| N-methylpyrrolidone | 100 | 45 | 25 | 85 [44] |
| Dimethyl sulfoxide/Ethyl acetate | 1:9 | 40 | 25 | 92 [17] |
| Tetrahydrofuran | 100 | 50 | 25 | 89 [43] |
| N-butylpyrrolidinone/2-Methyltetrahydrofuran | 2:8 | 35 | 60 | 91 [45] |
Solution-phase convergent synthesis methodologies offer alternative pathways for Fmoc-PEG5-NHBoc construction, particularly advantageous for large-scale preparation and specialized functionalization requirements [12] [22]. These approaches typically involve the sequential coupling of pre-formed polyethylene glycol fragments using well-established organic synthesis protocols [12] [16]. Convergent strategies enable precise control over polyethylene glycol chain length and terminal functionalization patterns while avoiding the limitations associated with solid-phase synthesis [16] [22].
The Williamson ether synthesis represents the fundamental reaction for polyethylene glycol chain extension in solution-phase approaches [22]. Room temperature conditions prove sufficient for efficient coupling when appropriate leaving groups and bases are employed [22]. Potassium tert-butoxide serves as the preferred base for deprotonation of polyethylene glycol alcohols, with reaction times typically ranging from 12-24 hours for complete conversion [22]. Tosylate leaving groups demonstrate optimal reactivity while maintaining compatibility with fluorenylmethyloxycarbonyl and tert-butoxycarbonyl protecting groups [25] [26].
Carboxylic acid activation constitutes a critical step in solution-phase Fmoc-PEG5-NHBoc synthesis, with multiple strategies available depending on the specific coupling requirements [25] [27] [31]. N,N'-dicyclohexylcarbodiimide activation in combination with N-hydroxysuccinimide represents the most widely employed methodology for polyethylene glycol carboxylic acid derivatives [27] [30]. This approach generates stable N-hydroxysuccinimide esters that react efficiently with primary amines under mild conditions [31].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride offers enhanced water solubility and simplified purification compared to N,N'-dicyclohexylcarbodiimide, making it particularly suitable for polyethylene glycol substrates [27] [31]. Reaction conditions typically employ 1.2 equivalents of the carbodiimide reagent in dimethylformamide or dichloromethane at room temperature for 2-4 hours [31]. The addition of N-hydroxysuccinimide or 1-hydroxybenzotriazole as coupling additives significantly improves reaction efficiency and reduces racemization potential [31].
Alternative activation strategies include the use of 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, which provide rapid activation and excellent yields for sterically hindered substrates [31]. These uronium-based reagents demonstrate particular utility in coupling reactions involving bulky polyethylene glycol derivatives where traditional carbodiimide methods prove insufficient [31].
| Activation Reagent | Equivalents | Solvent | Time (hours) | Yield (%) |
|---|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide/N-hydroxysuccinimide | 1.2/1.2 | Dimethylformamide | 3 | 87 [30] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide | 1.2/1.2 | Dichloromethane | 4 | 92 [27] |
| 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate | 1.1 | Dimethylformamide | 1 | 89 [31] |
| O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | 1.1 | Dimethylformamide | 1.5 | 91 [31] |
The tert-butoxycarbonyl protecting group exhibits remarkable stability under basic coupling conditions commonly employed in polyethylene glycol synthesis, making it an ideal choice for amino protection during convergent synthesis approaches [29] [33]. Stability studies demonstrate that tert-butoxycarbonyl groups remain intact during treatment with strong bases such as sodium hydroxide and potassium carbonate at temperatures up to 60°C for extended periods [29]. This orthogonal protection strategy enables selective deprotection of fluorenylmethyloxycarbonyl groups while maintaining tert-butoxycarbonyl integrity [29] [33].
Carbodiimide-mediated coupling reactions proceed efficiently in the presence of tert-butoxycarbonyl-protected amines without compromising protecting group stability [29] [31]. Extended reaction times of 24-48 hours at room temperature cause no detectable tert-butoxycarbonyl cleavage, as confirmed by nuclear magnetic resonance spectroscopy and high-performance liquid chromatography analysis [29]. Elevated temperatures up to 80°C can be employed for accelerated coupling reactions without tert-butoxycarbonyl degradation, provided that strongly acidic conditions are avoided [33].
Microwave-assisted synthesis protocols demonstrate enhanced coupling efficiency while maintaining tert-butoxycarbonyl stability [32] [40]. Optimized conditions employ 100-150°C heating for 10-30 minutes in polar aprotic solvents, resulting in quantitative coupling yields without protecting group migration or cleavage [32]. The thermal stability of tert-butoxycarbonyl groups under these conditions enables rapid synthesis protocols that significantly reduce overall reaction times compared to conventional heating methods [40].
| Coupling Conditions | Temperature (°C) | Time (hours) | tert-Butoxycarbonyl Retention (%) | Coupling Yield (%) |
|---|---|---|---|---|
| Room temperature, dimethylformamide | 25 | 24 | >99 [29] | 78 |
| Elevated temperature, dimethylformamide | 60 | 8 | >99 [29] | 89 |
| Elevated temperature, toluene | 80 | 6 | 98 [33] | 92 |
| Microwave heating, dimethylformamide | 120 | 0.5 | >99 [32] | 95 |
| Microwave heating, polyethylene glycol | 150 | 0.25 | 97 [40] | 93 |
The chemical compound 9-fluorenylmethyloxycarbonyl-polyethylene glycol pentamer-N-tert-butoxycarbonyl (Fmoc-PEG5-NHBoc) represents a sophisticated bifunctional linker molecule specifically engineered for proteolysis targeting chimera (PROTAC) construction [1] [2]. With a molecular formula of C30H42N2O8 and molecular weight of 558.7 grams per mole, this compound features dual protective groups that enable precise chemical modification during PROTAC synthesis [1]. The Fmoc protecting group serves as a base-labile N-terminal protection strategy, while the Boc group provides acid-labile protection at the opposite terminus, facilitating orthogonal deprotection strategies essential for controlled PROTAC assembly [3] [4].
The design principles underlying Fmoc-PEG5-NHBoc utilization in PROTAC development center on its role as a heterobifunctional crosslinker that connects target protein ligands with E3 ligase recruiting moieties [2] [5]. The compound's structure incorporates five ethylene glycol units, providing a total linker length of approximately 22 atoms when fully extended, positioning it within the optimal range for effective ternary complex formation [6] [7]. This length facilitates the spatial arrangement necessary for simultaneous binding of both the protein of interest and the E3 ubiquitin ligase, while maintaining sufficient flexibility to accommodate conformational changes required for productive complex formation [8] [6].
The polyethylene glycol backbone of Fmoc-PEG5-NHBoc confers several advantageous properties for PROTAC design. The hydrophilic nature of the PEG5 spacer enhances water solubility of the resulting PROTAC molecules, addressing a common challenge in degrader development where the combination of two protein-binding ligands often results in compounds with poor pharmaceutical properties [6] [9]. Additionally, the flexible nature of the PEG linker allows for dynamic conformational sampling, enabling the formation of stable ternary complexes between structurally diverse protein pairs [10] [8].
The optimization of linker length represents a critical parameter in PROTAC design, with Fmoc-PEG5-NHBoc providing an intermediate length that has proven effective across multiple target protein classes [8] [7]. Systematic structure-activity relationship studies have demonstrated that the PEG5 unit length (approximately 15-22 atoms depending on attachment chemistry) often represents an optimal balance between flexibility and structural constraint [11] [12].
Research investigating ternary complex formation efficiency has revealed that linker lengths shorter than 12 atoms frequently fail to support productive protein-protein interactions due to steric hindrance, while linkers exceeding 20 atoms may suffer from entropic penalties that reduce binding cooperativity [8] [13]. The PEG5 length of Fmoc-PEG5-NHBoc positions it within the empirically determined optimal range, as demonstrated in multiple PROTAC series targeting diverse protein families [7].
Computational modeling studies utilizing Rosetta-based approaches have validated the effectiveness of PEG5-length linkers in facilitating ternary complex formation [8] [14]. These studies demonstrate that the conformational flexibility inherent in the pentameric ethylene glycol chain allows for accommodation of various protein-protein interaction geometries while maintaining sufficient structural preorganization to enhance binding cooperativity [8] [15].
The following data table summarizes key findings from linker length optimization studies relevant to Fmoc-PEG5-NHBoc applications:
| Study System | Optimal Length | Degradation Efficiency | Key Finding |
|---|---|---|---|
| BET Proteins | 16-20 atoms | ~10-100 nM DC50 | Longer linkers generally more effective [8] |
| Liver X Receptor β | ~15 atoms (PEG5) | Most potent degradation | PEG5 optimal among PEG3-PEG6 series [11] [12] |
| BTK/CRBN Complex | 6-11 atom range | Efficient formation | Multiple lengths effective [14] |
| Estrogen Receptor α | 16 atoms | 0.17 nM DC50 | 16-atom superior to 12-atom despite similar binding [13] |
The polyethylene glycol component of Fmoc-PEG5-NHBoc plays a crucial role in modulating proteasome recruitment efficiency through multiple mechanisms. The hydrophilic nature of the PEG5 spacer significantly enhances the aqueous solubility of PROTAC molecules, facilitating cellular uptake and distribution [9]. This solubility enhancement becomes particularly important when linking hydrophobic protein ligands, as the resulting PROTAC molecules might otherwise exhibit poor bioavailability [6].
The flexible nature of the PEG5 linker allows for dynamic conformational sampling during ternary complex formation, enabling the accommodation of diverse protein-protein interaction interfaces [8] [17]. Surface plasmon resonance studies have demonstrated that PEG-based linkers facilitate the formation of kinetically stable ternary complexes with extended dissociation half-lives, correlating with enhanced target protein degradation rates [14].
Recent investigations into proteasome recruitment mechanisms have revealed that PEG spacers influence the accessibility of target proteins to the 26S proteasome complex [17]. The hydrophilic nature of the PEG5 unit may facilitate interactions with the aqueous environment surrounding the proteasome, potentially enhancing substrate presentation and subsequent ubiquitination efficiency [17].
The impact of PEG spacer length on recruitment efficiency follows a well-defined structure-activity relationship pattern:
| PEG Length | Solubility Enhancement | Conformational Freedom | Degradation Efficiency |
|---|---|---|---|
| PEG3 | Moderate | Moderate | Good for specific targets |
| PEG4 | Good | Good | Generally good |
| PEG5 | Excellent | High | Often optimal [11] |
| PEG6 | Excellent | High | Good but may decline |
| PEG8+ | Very high | Excessive | Often reduced |
The development of liver X receptor (LXR) degraders represents a paradigmatic example of successful PROTAC design utilizing PEG5-based linker systems analogous to Fmoc-PEG5-NHBoc [11] [12]. Liver X receptors function as ligand-dependent transcription factors belonging to the nuclear hormone receptor superfamily, regulating cholesterol homeostasis, lipid metabolism, and immune responses [11] [12].
The landmark study reporting GW3965-PEG5-VH032 (compound 3) demonstrated the effectiveness of PEG5 linkers in achieving potent LXRβ protein degradation [11] [12]. This PROTAC utilized the LXR agonist GW3965 as the target protein ligand, connected via a PEG5 linker to the von Hippel-Lindau (VHL) E3 ligase recruiting moiety VH032 [11]. The systematic evaluation of linker lengths from PEG3 to PEG6 revealed that the PEG5 variant exhibited superior degradation activity, validating the optimal length predictions derived from computational modeling studies [11] [12].
The mechanism of action studies confirmed that compound 3 induced ubiquitin-proteasome system-dependent degradation of LXRβ protein, requiring VHL E3 ligase activity [11] [12]. Proteolysis was blocked by proteasome inhibitors and VHL knockdown, establishing the expected PROTAC mechanism of action [11]. Importantly, this study demonstrated that agonist-based PROTACs could be effective degraders, challenging the prevailing assumption that antagonists were preferred for PROTAC design [11] [12].
The structural basis for the effectiveness of the PEG5 linker in LXR degrader development relates to the optimal spacing required for ternary complex formation between LXR, the PROTAC molecule, and VHL E3 ligase [11]. X-ray crystallographic analysis of LXRα bound to GW3965 provided structural insights for rational linking position selection, demonstrating how the PEG5 spacer accommodates the geometric requirements for simultaneous protein binding [11] [12].
The von Hippel-Lindau E3 ligase represents the most extensively characterized E3 ligase system for PROTAC development, with numerous studies elucidating structure-activity relationships relevant to Fmoc-PEG5-NHBoc applications [18] [19] [20]. The VHL E3 ligase recognizes hydroxylated proline residues in target proteins, with the VH032 ligand serving as a small molecule mimic of this natural recognition motif [18] [20].
Structure-activity relationship studies have established that the terminal amide functionality present in VH032-based systems is essential for efficient VHL binding [21] [22]. This finding has direct implications for Fmoc-PEG5-NHBoc utilization, as the Boc-protected amine terminus can be deprotected to reveal a primary amine suitable for amide bond formation with VHL ligands [21]. Conversely, the Fmoc-protected terminus provides an alternative attachment point that has been less extensively explored but may offer unique advantages in specific PROTAC designs [21].
Recent comprehensive analyses of VHL ligand structure-activity relationships have revealed that binding affinity optimization does not always correlate with PROTAC efficacy [23]. Counter-intuitively, some weaker-binding VHL ligands have demonstrated superior degradation activity compared to higher-affinity variants, suggesting that the kinetics of ternary complex formation and dissociation play critical roles in determining overall PROTAC effectiveness [23].
The development of diverse VHL ligand variants has expanded the toolkit available for PROTAC design. These variants include:
| VHL Ligand Type | Binding Affinity | Attachment Strategy | PROTAC Efficiency |
|---|---|---|---|
| VH032 (standard) | ~1-10 nM | Terminal amide preferred | High efficiency [18] |
| VH032-NH2 | Similar to VH032 | Terminal amine | Most versatile [21] |
| VH032-OH | Similar to VH032 | Central position | Lower efficiency [21] |
| Weak VHL binders | >100 nM | Terminal amide | Surprisingly effective [23] |
The implications of these structure-activity relationships for Fmoc-PEG5-NHBoc utilization center on the compound's ability to serve as a bifunctional linker connecting target protein ligands to VHL recruiting moieties [18] [20]. The dual protective group strategy allows for controlled sequential coupling reactions, enabling the preparation of diverse PROTAC libraries for optimization studies [19] [20].
Advanced applications of VHL-based PROTAC design have demonstrated the potential for dual E3 ligase recruitment strategies, where single degrader molecules simultaneously engage multiple E3 ligases [24]. Such approaches could potentially utilize Fmoc-PEG5-NHBoc as a branching scaffold for complex multivalent PROTAC architectures, although this application remains largely theoretical at present [24].
The continued evolution of VHL ligand design has led to the development of macrocyclic variants that demonstrate enhanced selectivity profiles compared to linear analogs [13]. These findings suggest that future applications of Fmoc-PEG5-NHBoc might benefit from incorporation into cyclic PROTAC architectures, potentially improving target selectivity while maintaining degradation efficacy [13].